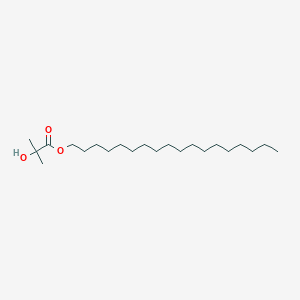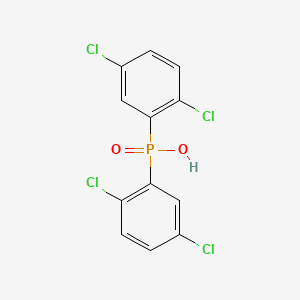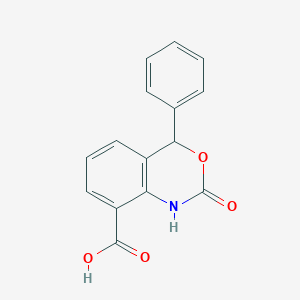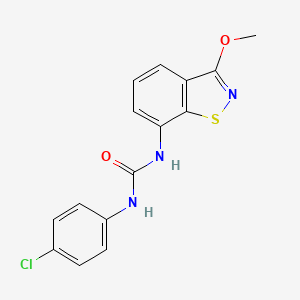
Octadecyl 2-hydroxy-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl 2-hydroxy-2-methylpropanoate is an ester compound with the molecular formula C22H44O3. It is derived from the esterification of octadecanol (stearyl alcohol) and 2-hydroxy-2-methylpropanoic acid (also known as dimethylolpropionic acid). This compound is known for its hydrophobic properties and is used in various industrial applications due to its stability and low reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl 2-hydroxy-2-methylpropanoate typically involves the esterification reaction between octadecanol and 2-hydroxy-2-methylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous esterification processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Octadecyl 2-hydroxy-2-methylpropanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octadecanol and 2-hydroxy-2-methylpropanoic acid. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a new ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Octadecanol and 2-hydroxy-2-methylpropanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Octadecyl 2-hydroxy-2-methylpropanoate has several applications in scientific research and industry:
Chemistry: Used as a hydrophobic agent in the synthesis of polymers and coatings.
Biology: Employed in the formulation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of lubricants, surfactants, and emulsifiers.
Wirkmechanismus
The mechanism of action of octadecyl 2-hydroxy-2-methylpropanoate is primarily based on its hydrophobic nature. In biological systems, it can interact with lipid membranes, enhancing the permeability and stability of liposomal formulations. In industrial applications, its hydrophobic properties make it an effective lubricant and surfactant, reducing friction and improving the stability of emulsions.
Vergleich Mit ähnlichen Verbindungen
Octadecyl 2-methylpropanoate: Similar structure but lacks the hydroxyl group, making it less hydrophilic.
Stearyl alcohol: The alcohol precursor used in the synthesis of octadecyl 2-hydroxy-2-methylpropanoate.
Dimethylolpropionic acid: The acid precursor used in the synthesis.
Uniqueness: this compound is unique due to the presence of both hydrophobic and hydrophilic groups, making it versatile in various applications. Its stability and low reactivity further enhance its utility in industrial and scientific research settings.
Eigenschaften
CAS-Nummer |
102885-91-6 |
|---|---|
Molekularformel |
C22H44O3 |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
octadecyl 2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C22H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21(23)22(2,3)24/h24H,4-20H2,1-3H3 |
InChI-Schlüssel |
AFAZBKOULBTINF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)

![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)

![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)



![3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-](/img/structure/B14333328.png)

![2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14333359.png)
![1-Azabicyclo[2.2.2]octane-4-carbonyl azide](/img/structure/B14333369.png)
![12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14333375.png)
![4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14333376.png)
